molecular formula C23H27N3OS B2474471 N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide CAS No. 361172-59-0

N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide

Cat. No.: B2474471
CAS No.: 361172-59-0
M. Wt: 393.55
InChI Key: HPULKLSDMPPKJT-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a synthetic organic compound characterized by a fused thienopyrazole core substituted with a 4-methylphenyl group and an adamantane-1-carboxamide moiety. The adamantane group confers high lipophilicity and structural rigidity, which may enhance binding affinity to hydrophobic targets.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3OS/c1-14-2-4-18(5-3-14)26-21(19-12-28-13-20(19)25-26)24-22(27)23-9-15-6-16(10-23)8-17(7-15)11-23/h2-5,15-17H,6-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPULKLSDMPPKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the adamantane and methylphenyl groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen or introduce hydrogen, modifying the compound’s structure and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

    Chemistry: It can serve as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an antiviral, antibacterial, or anticancer agent, depending on its biological activity.

    Industry: The compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The specific pathways involved would depend on the compound’s structure and the nature of its interactions with these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The compound’s closest structural analog, N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide, replaces the adamantane-1-carboxamide group with a naphthalen-2-yloxy acetamide substituent . This difference significantly alters physicochemical and pharmacological properties:

Property Adamantane-1-carboxamide Derivative Naphthalen-2-yloxy Acetamide Derivative
Molecular Weight (g/mol) ~438.5 (estimated) ~457.5 (reported)
LogP (Lipophilicity) High (adamantane enhances hydrophobicity) Moderate (naphthalene provides π-π interactions)
Solubility Low aqueous solubility Improved solubility due to ether linkage
Target Affinity Potential CNS targets (adamantane’s blood-brain barrier penetration) Likely peripheral targets (bulky naphthalene limits CNS access)

Adamantane Derivative

  • Therapeutic Potential: Adamantane-containing compounds are studied for antiviral and neuroprotective effects.
  • Kinase Inhibition: Thienopyrazole derivatives often inhibit kinases like JAK2 or CDKs. The adamantane group may enhance selectivity for hydrophobic binding pockets.

Naphthalene Derivative

Biological Activity

N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, including its synthesis, pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Thieno[3,4-c]pyrazole Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Adamantane Structure : The adamantane moiety is integrated using coupling reactions.
  • Final Carboxamide Formation : The carboxamide is formed through acylation reactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thienopyrazole derivatives. For instance:

  • Inhibition of BRAF(V600E) : Thienopyrazole derivatives have shown promising results against BRAF(V600E) mutations, which are prevalent in various cancers. The compound demonstrated significant inhibitory activity in vitro .

Anti-inflammatory Effects

Thienopyrazole compounds have also been evaluated for anti-inflammatory properties:

  • Mechanism of Action : These compounds may inhibit key inflammatory mediators and pathways, contributing to their therapeutic effects against inflammatory diseases .

Antimicrobial Properties

The antimicrobial activity of thienopyrazoles has been documented:

  • Broad-Spectrum Activity : N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl] derivatives exhibited activity against various bacterial strains and fungi. This suggests potential applications in treating infections .

Structure-Activity Relationships (SAR)

Understanding the SAR of thienopyrazole derivatives is crucial for optimizing their biological activities:

CompoundStructural ModificationsBiological Activity
AMethyl substitution on phenylEnhanced antitumor activity
BNitrogen heteroatoms in the ringImproved anti-inflammatory effects
CVariations in the carboxamide groupAltered antimicrobial potency

The presence of specific substituents on the thienopyrazole core significantly influences the compound's interaction with biological targets.

Study 1: Antitumor Efficacy

A study evaluating a series of thienopyrazole derivatives found that modifications at the 3-position significantly enhanced their efficacy against cancer cell lines. The lead compound demonstrated IC50 values in the nanomolar range against BRAF-mutated cells.

Study 2: Anti-inflammatory Mechanisms

In a preclinical model of inflammation, thienopyrazole derivatives were shown to reduce pro-inflammatory cytokine levels significantly. This suggests a mechanism involving the inhibition of NF-kB signaling pathways.

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